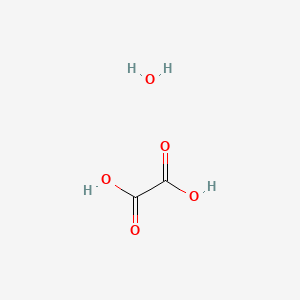

Oxalic acid dihydrate

Descripción general

Descripción

It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions . The chemical formula for oxalic acid monohydrate is (COOH)₂·H₂O, and it is commonly found in its hydrated form.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Oxalic acid can be synthesized in the laboratory by oxidizing sucrose using nitric acid in the presence of a small amount of vanadium pentoxide as a catalyst . The hydrated solid can be dehydrated with heat or by azeotropic distillation.

Industrial Production Methods: Industrially, oxalic acid is produced by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .

Análisis De Reacciones Químicas

Types of Reactions: Oxalic acid dihydrate undergoes various types of chemical reactions, including:

Oxidation: Oxalic acid can be oxidized by strong oxidizing agents to produce carbon dioxide and water.

Reduction: It can be reduced to formic acid under suitable conditions.

Neutralization: Reacts with bases to form oxalate salts, such as sodium oxalate and potassium oxalate.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium amalgam.

Bases: Sodium hydroxide, potassium hydroxide.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Formic acid.

Neutralization: Sodium oxalate, potassium oxalate.

Aplicaciones Científicas De Investigación

Oxalic acid dihydrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

Oxalic acid exerts its effects through its strong acidic properties and ability to chelate metal ions. It forms complexes with divalent metal ions, such as calcium and iron, making them soluble and easier to remove . Additionally, the conjugate base of oxalic acid, the oxalate anion, acts as a competitive inhibitor of the lactate dehydrogenase enzyme .

Comparación Con Compuestos Similares

Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

Disodium Oxalate: A salt of oxalic acid used as a standard in volumetric analysis.

Calcium Oxalate: A naturally occurring form of oxalic acid found in plants and animals.

Uniqueness: Oxalic acid dihydrate is unique due to its strong acidic properties and ability to form stable complexes with metal ions. This makes it highly effective in applications such as metal cleaning, rust removal, and as a reagent in chemical synthesis .

Propiedades

Fórmula molecular |

C2H4O5 |

|---|---|

Peso molecular |

108.05 g/mol |

Nombre IUPAC |

oxalic acid;hydrate |

InChI |

InChI=1S/C2H2O4.H2O/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H2 |

Clave InChI |

ZDYUUBIMAGBMPY-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(=O)O)O.O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]pyridin-2-amine](/img/structure/B8663103.png)

![N'-hydroxy-4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]bicyclo[2.2.2]octane-1-carboximidamide](/img/structure/B8663107.png)